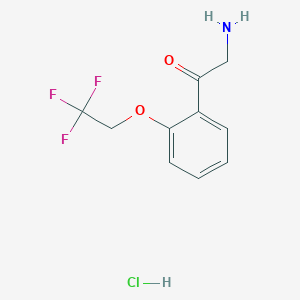

2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride

CAS No.:

Cat. No.: VC17210292

Molecular Formula: C10H11ClF3NO2

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClF3NO2 |

|---|---|

| Molecular Weight | 269.65 g/mol |

| IUPAC Name | 2-amino-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone;hydrochloride |

| Standard InChI | InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)6-16-9-4-2-1-3-7(9)8(15)5-14;/h1-4H,5-6,14H2;1H |

| Standard InChI Key | WTUBNTQQCJHLGU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CN)OCC(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride is formally identified as a hydrochloride salt of a phenacylamine derivative. Its molecular structure comprises a phenyl ring attached to an acetophenone backbone, with a trifluoroethoxy group (-OCHCF) at the ortho position relative to the ketone moiety. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies .

Table 1: Key Physicochemical Properties

The absence of a CAS registry number in available literature complicates precise identification, though its structural analogs, such as 2-aminoacetophenone hydrochloride (CAS 5468-37-1), share comparable synthetic and solubility profiles .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 2-(2,2,2-trifluoroethoxy)phenacylamine hydrochloride likely involves multi-step organic reactions. A plausible route begins with the Friedel-Crafts acylation of phenol derivatives to form the acetophenone core, followed by nucleophilic substitution to introduce the trifluoroethoxy group. Subsequent amination and hydrochloride salt formation would yield the final product .

Example Reaction Scheme:

-

Friedel-Crafts Acylation:

-

Trifluoroethylation:

-

Amination:

-

Salt Formation:

This methodology aligns with protocols for analogous compounds, such as the synthesis of 2-aminoacetophenone hydrochloride via hexamethylenetetramine-mediated amination .

Purification and Characterization

Purification typically involves recrystallization from ethanol or acetone, as demonstrated for structurally related amines . Chromatographic techniques like HPLC may refine purity, particularly for pharmacological studies. Analytical characterization employs melting point determination, elemental analysis, and spectroscopic methods to verify structural integrity.

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Antiproliferative Effects

Pseudopeptidic inhibitors derived from phenacylamines demonstrate antiproliferative effects in cancer cells by targeting human sirtuins, a class of NAD-dependent deacylases . The electron-withdrawing trifluoroethoxy group may augment binding affinity to sirtuin active sites, though empirical validation is needed.

Industrial and Research Applications

Pharmaceutical Development

Fluorinated phenacylamines are explored as:

-

Anticancer Agents: Via sirtuin inhibition and epigenetic modulation .

-

Antimicrobials: Leveraging fluorine’s electronegativity to disrupt microbial membranes.

Agrochemical Uses

The trifluoroethoxy moiety’s stability under environmental conditions supports its use in herbicides and fungicides. Fluorinated compounds often exhibit prolonged residual activity, reducing application frequency.

Comparative Analysis with Structural Analogs

2-Aminoacetophenone Hydrochloride

This analog lacks the trifluoroethoxy group, resulting in lower lipophilicity ( ~1.2 vs. ~2.5 for the trifluoroethoxy derivative) . It serves as a precursor in pseudopeptidic inhibitor synthesis but exhibits reduced metabolic stability in vivo .

2-Amino-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone

A non-salt analog with a free amine group, this compound offers flexibility for further derivatization but requires stabilization via salt formation for practical use .

Future Directions and Research Gaps

Pharmacokinetic Studies

Systematic ADME (absorption, distribution, metabolism, excretion) profiling is essential to evaluate bioavailability and half-life. Radiolabeled analogs could elucidate tissue distribution patterns.

Target Identification

High-throughput screening against kinase libraries and GPCR panels may reveal novel therapeutic targets. Computational docking studies could prioritize candidates for experimental validation.

Green Chemistry Approaches

Exploring solvent-free synthesis and catalytic trifluoroethylation could reduce environmental impact. Biocatalytic methods using engineered enzymes may offer stereoselective routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume